4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
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Overview
Description
4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide typically involves the reaction of S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .
Scientific Research Applications
4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: This compound also contains a benzenesulfonamide moiety and a thiazole ring, making it structurally similar.
N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Another compound with a similar sulfonamide structure.
Uniqueness
4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene and thiazole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O2S2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3 |
InChI Key |
SXSGWOVHTRVNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |
Origin of Product |
United States |
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